2-Acetylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Acetylbenzaldehyde properties

Physicochemical Properties

The table below summarizes the key physical and chemical properties of 2-Acetylbenzaldehyde based on the available technical data [1].

| Property | Value / Description |

|---|---|

| CAS Registry Number | 24257-93-0 [1] |

| Molecular Formula | C(_9)H(_8)O(_2) [1] |

| Molecular Weight | 148.16 g/mol [1] |

| Purity | 95%, 97% Min, 99% (available grades) [1] |

| Melting Point | 39-43 °C (lit.) [1] |

| Boiling Point | 268.8 ± 23.0 °C (Predicted) [1] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) [1] |

| Flash Point | >230 °F [1] |

| Physical Form | White to off-white crystalline solid [1] |

| Storage | 2-8°C, stored under nitrogen [1] |

| WGK Germany | 3 (severely hazardous to water) [1] |

Synthesis and Experimental Protocol

One reported method for synthesizing this compound involves the hydration of 2-ethynylbenzaldehyde using a silver-based catalyst [1].

- Reaction Setup: The reaction is conducted in a long-necked glass reactor. AgBArF (97.1 mg, 0.1 mmol) is weighed and placed in the reactor, followed by the addition of 2-ethynylbenzaldehyde (1 mmol) and EtOAc (10 μL) as a solvent. The mixture is stirred for 5 minutes [1].

- Reaction Execution: n-Dodecane (1 mmol) is added as an internal standard, followed by deionized water (3 mL). The reaction vessel is placed in an oil bath at 80 °C and stirred continuously for 12 to 24 hours [1].

- Work-up and Isolation: After completion, the reaction mixture is cooled and extracted with ethyl acetate (3 mL). The organic phase is separated and passed through a short silica gel column to remove impurities [1].

- Purification and Analysis: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent. The final product is characterized by (^1)H NMR and ESI-MS [1].

I have visualized this experimental workflow in the following diagram.

Synthesis workflow for this compound from 2-ethynylbenzaldehyde [1].

Biological Pathways Context

Based on the search results, I was unable to locate specific studies linking this compound directly to involvement in colorectal cancer or other biological signaling pathways. The available scientific literature reviewed pathways like EGFR/MAPK, Notch, PI3K/AKT, TGF-β, and Wnt [2] but did not mention this compound.

To find this specialized biological data, I suggest you:

- Consult specialized bioactivity and pharmacology databases like PubChem BioAssay, ChEMBL, or BindingDB.

- Perform a comprehensive search on platforms such as SciFinder or Reaxys, which cover patents and journal articles in depth.

- Review the reference lists of articles concerning structurally similar compounds for leads.

References

Basic Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of 2-Acetylbenzaldehyde for quick reference.

| Property | Value |

|---|---|

| CAS Number | 24257-93-0 [1] [2] [3] |

| Molecular Formula | C₉H₈O₂ [2] [3] [4] |

| Molecular Weight | 148.16 g/mol [2] [3] |

| Melting Point | 39-43 °C (lit.) [1] [2] [3] |

| Boiling Point | 268.8±23.0 °C (Predicted) [3] [5] [4] |

| Density | 1.117±0.06 g/cm³ (Predicted) [3] [5] [4] |

| Flash Point | >230 °F [3] [5] [4] |

| Form | Crystalline solid [3] [5] |

| Color | White to off-white [3] [5] |

Synthesis Experimental Protocol

One efficient method for synthesizing this compound uses 2-ethynylbenzaldehyde as a starting material via a silver-catalyzed reaction [3] [5]. The workflow and components of this reaction are illustrated below.

Synthesis workflow for this compound from 2-ethynylbenzaldehyde.

- Reaction Setup: Accurately weigh AgBArF (97.1 mg, 0.1 mmol) and place it into a long-necked glass reactor. Add 2-ethynylbenzaldehyde (1 mmol) to the reactor.

- Solvent Addition: Add 10 μL of ethyl acetate (EtOAc) to the mixture and stir for 5 minutes.

- Standard and Aqueous Phase: Add n-dodecane (1 mmol) as an internal standard for analysis, followed by 3 mL of deionized water.

- Heating and Stirring: Place the reaction vessel in an oil bath pre-heated to 80 °C and stir the mixture continuously for 12 to 24 hours.

- Work-up: After the reaction is complete, open the device and add 3 mL of ethyl acetate (EtOAc). Stir for 5 minutes to extract the product, then separate and collect the organic phase.

- Initial Purification: Pass the organic phase through a short silica gel column to remove immediate impurities.

- Analysis: Analyze the crude product by GC-MS.

- Final Purification and Characterization: Purify the product via silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent. Characterize the final, purified product's structure using ¹H NMR and ESI-MS.

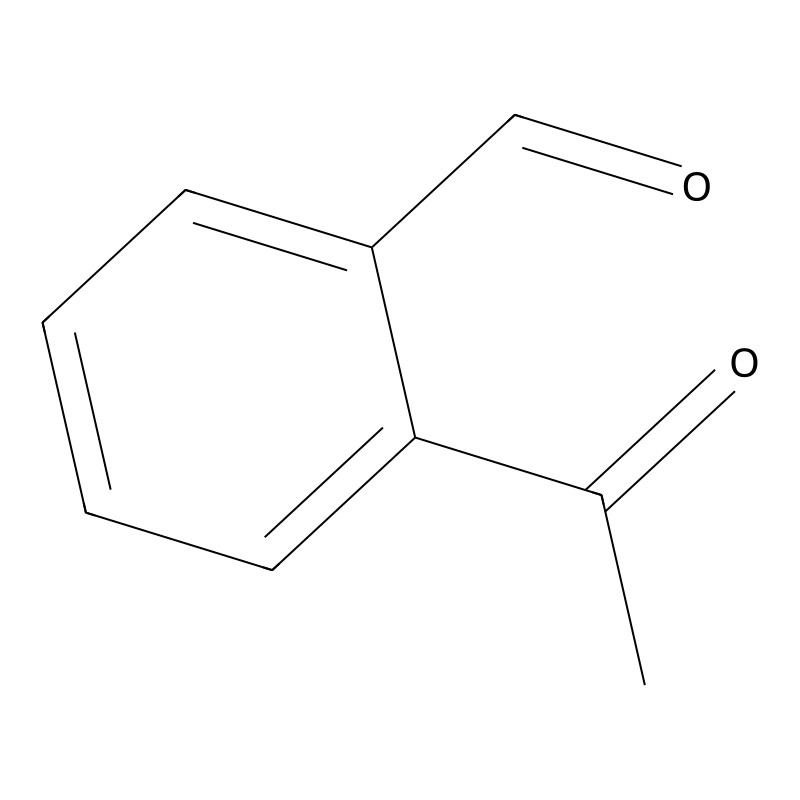

Chemical Structure Representation

The molecular structure of this compound, featuring both aldehyde and ketone functional groups on the benzene ring, is shown in the diagram below.

Chemical structure identifiers for this compound.

Safety and Handling Information

- Storage: It is recommended to store the compound at 2-8°C under an inert atmosphere such as nitrogen to maintain stability [3] [5] [4].

- Personal Protective Equipment (PPE): Appropriate PPE includes eyeshields, gloves, and a respirator (type N95 (US) or type P1 (EN143)) [1] [4].

- Water Hazard Class (WGK): This compound is classified under WGK 3, which signifies it is highly hazardous to the aquatic environment [1] [3].

References

- 1. This compound 95 24257-93-0 [sigmaaldrich.com]

- 2. CAS 24257-93-0 2 - Acetylbenzaldehyde 95 - Alfa Chemistry [alfa-chemistry.com]

- 3. This compound 95 CAS#: 24257-93-0 [chemicalbook.com]

- 4. - 2 | CAS#:24257-93-0 | Chemsrc acetylbenzaldehyde [chemsrc.com]

- 5. This compound 95 CAS#: 24257-93-0 [amp.chemicalbook.com]

Physical & Chemical Properties of 2-Acetylbenzaldehyde

The table below summarizes the key data available for 2-Acetylbenzaldehyde (CAS # 24257-93-0).

| Property | Value |

|---|---|

| Molecular Formula | C9H8O2 [1] [2] |

| Molecular Weight | 148.16 g/mol [2] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) [2] |

| Melting Point | 39-43 °C (lit.) [2] |

| Boiling Point | 268.8 ± 23.0 °C (Predicted) [2] |

| Flash Point | >230 °F [2] |

| Physical Form | White to off-white crystalline solid [2] |

| Storage | Store at 2-8°C under nitrogen [2] |

Application in Drug Discovery & Synthesis Protocol

This compound is a useful building block in organic synthesis. Recent research demonstrates its application in an atroposelective [4+1] annulation with 1H-indol-1-amines to produce D- and ¹⁸O-labeled isoindolinones—complex structures bearing both central and axial chirality, which are of significant interest in medicinal chemistry [3]. The following diagram illustrates the logical relationship and key stages of this synthetic pathway.

Synthetic pathway for isotopic isoindolinones via [4+1] annulation [3].

A general synthesis protocol for this compound itself, using 2-ethynylbenzaldehyde as a starting material, is outlined below [2]. Please note that this is a general procedure from the literature.

- Step 1: Reaction Setup: A catalyst, silver tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (AgBArF, 0.1 mmol), is placed in a reactor. 2-Ethynylbenzaldehyde (1 mmol) and ethyl acetate (10 μL) are added and stirred for 5 minutes.

- Step 2: Reaction Execution: An internal standard (n-dodecane, 1 mmol) and deionized water (3 mL) are added. The mixture is heated in an oil bath at 80 °C with stirring for 12 to 24 hours.

- Step 3: Work-up and Analysis: After cooling, ethyl acetate (3 mL) is added. The organic phase is separated, passed through a short silica gel column, and analyzed by GC-MS.

- Step 4: Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent. The final product is characterized by ¹H NMR and ESI-MS [2].

References

2-Acetylbenzaldehyde structure elucidation

Chemical Identity and Basic Properties

The table below summarizes the fundamental identifying information and measured physical properties for 2-Acetylbenzaldehyde.

| Property Type | Information |

|---|---|

| Systematic Name | This compound [1] |

| CAS Registry Number | 24257-93-0 [2] [3] |

| Molecular Formula | C₉H₈O₂ [1] [2] [3] |

| Average Mass | 148.16 g/mol [1] [2] [3] |

| Monoisotopic Mass | 148.052429 Da [1] |

| Other Names | ortho-Acetylbenzaldehyde; 2-Formylacetophenone; Benzaldehyde, o-acetyl- [2] [3] |

| Melting Point | 39-43 °C (lit.) [2] [3] |

| Boiling Point | 268.8 ± 23.0 °C (Predicted) [2] [3] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) [2] [3] |

| Flash Point | >230 °F [2] [3] |

| Form | Crystalline solid [2] [3] |

| Color | White/Off-white [2] [3] |

Synthesis Information

One general synthetic procedure was located, which uses 2-ethynylbenzaldehyde as a starting material [2] [3]. The workflow for this synthesis can be summarized as follows:

Synthesis workflow for this compound from 2-ethynylbenzaldehyde [2] [3].

Analytical Characterization

After synthesis, the product was characterized using standard analytical techniques, which form the core of structure elucidation [2] [3]. The general workflow for this process is as follows:

*Standard analytical workflow for structural characterization of synthesized compound [2] [3]._

Application Context and Further Research

While specific data was limited, one scientific study explored structurally related benzaldehyde derivatives (thiosemicarbazones) for their ability to differentially tune secondary metabolism in the mycotoxigenic fungus Aspergillus flavus [4]. This indicates the relevance of the benzaldehyde scaffold in antimicrobial and anti-toxigenic agent research.

To further your work, I suggest:

- Consulting Specialized Databases: Deeper structural data, such as full NMR and IR spectra, might be found in commercial chemical databases or specialized spectral libraries not indexed in this search.

- Reviewing Broader Literature: Investigating the chemistry of ortho-substituted benzaldehyde derivatives may yield general elucidation principles applicable to this compound.

- Experimental Verification: The provided synthesis protocol offers a starting point for producing the compound in your own lab, after which you can perform a full suite of analytical characterizations.

References

Comprehensive Technical Guide to 2-Acetylbenzaldehyde: Properties, Synthesis, and Applications

Chemical Identity and Structural Characteristics

2-Acetylbenzaldehyde (CAS Registry Number: 24257-93-0) is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol. This aromatic compound belongs to the class of benzaldehyde derivatives, featuring dual carbonyl functional groups—an aldehyde and a ketone—positioned ortho to each other on the benzene ring. The specific ortho substitution pattern creates unique steric and electronic effects that significantly influence its reactivity and physical properties compared to meta or para isomers. [1] [2]

The compound is systematically named as this compound according to IUPAC nomenclature and is also known by several synonyms including ortho-acetylbenzaldehyde and 2-formylacetophenone. Its structure contains a benzaldehyde backbone with an acetyl group (C(=O)CH₃) positioned at the ortho (2-position) relative to the aldehyde group (CHO). This arrangement creates significant steric interactions between the two functional groups, affecting molecular conformation and reactivity. The benzene ring carbons are sp² hybridized, forming a planar aromatic system with bond angles of approximately 120 degrees, while the carbonyl carbons also exhibit trigonal planar geometry. [1] [2]

Database Identifiers and Notation Systems

Table: Database Identifiers for this compound

| Database | Identifier | Reference Code |

|---|---|---|

| CAS Registry | 24257-93-0 | CAS Number |

| PubChem | 152671 | CID |

| ChemSpider | 134562 | ID |

| ChEMBL | CHEMBL394412 | ChEMBL ID |

| DSSTox | DTXSID00178955 | DTXSID |

| MDL | MFCD05865162 | MDL Number |

The International Chemical Identifier (InChI) for this compound is: InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 The corresponding InChI Key is: VDEAMZDXUCYOQJ-UHFFFAOYSA-N The Simplified Molecular Input Line Entry System (SMILES) notation can be represented as: O=CC1=CC=CC=C1C(C)=O or the canonical form CC(=O)C1=CC=CC=C1C=O [2]

Physical and Chemical Properties

This compound exhibits distinct physical characteristics that make it recognizable in laboratory settings and important for practical applications. The compound typically presents as a crystalline solid with a white to off-white color profile. It has a relatively sharp melting point range of 39-43°C (lit.), making it solid at room temperature but easily liquefied with mild heating. The predicted boiling point is approximately 268.8±23.0°C, reflecting its moderate volatility under standard atmospheric conditions. [1]

The compound's density is estimated at 1.117±0.06 g/cm³, which is typical for aromatic carbonyl compounds. It has a flash point exceeding 230°F (>110°C), indicating moderate flammability concerns typical of organic compounds. For proper storage, this compound should be kept at 2-8°C under nitrogen atmosphere to prevent degradation or oxidation reactions. The compound is assigned WGK Germany 3, indicating it is highly water-polluting, and its Harmonized System (HS) code is 2914409000 for international trade purposes. [1]

Table: Physical and Chemical Properties of this compound

| Property | Value | Conditions/Notes |

|---|---|---|

| Melting Point | 39-43°C | Literature value |

| Boiling Point | 268.8±23.0°C | Predicted |

| Density | 1.117±0.06 g/cm³ | Predicted |

| Flash Point | >230°F | |

| Physical Form | Crystalline solid | White/off-white color |

| Storage Conditions | 2-8°C | Under nitrogen |

| Molecular Weight | 148.16 g/mol | |

| WGK Germany | 3 | Highly water-polluting |

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, with one efficient method utilizing 2-ethynylbenzaldehyde as a starting material. The general procedure involves:

Catalyst System: AgBArF (97.1 mg, 0.1 mmol) serves as the catalyst in this transformation. The reaction begins by accurately weighing the catalyst and placing it in a long-necked glass reactor, followed by the addition of 2-ethynylbenzaldehyde (1 mmol). [1]

Reaction Conditions: To this mixture, 10 μL of ethyl acetate (EtOAc) is added as a solvent, followed by stirring for 5 minutes. Subsequently, n-dodecane (1 mmol) is introduced as an internal standard, along with 3 mL of deionized water. The reaction vessel is placed in an oil bath maintained at 80°C with continuous stirring, and the reaction proceeds for 12 to 24 hours. [1]

Workup and Purification: Upon completion, the reaction mixture is cooled and extracted with 3 mL of ethyl acetate with stirring for 5 minutes. The organic phase is separated and passed through a short silica gel column to remove potential impurities. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as eluent. Structural characterization is confirmed by 1H NMR and ESI-MS analysis, validating the identity and purity of the final product. [1]

Chemical Reactivity and Transformation Pathways

This compound displays versatile reactivity patterns attributable to its dual carbonyl functionality. The presence of both aldehyde and ketone groups in ortho positioning enables participation in various condensation reactions:

Aldol Condensation: The compound can undergo aldol condensation reactions where two carbonyl compounds combine to form β-hydroxycarbonyl compounds, serving as intermediates for more complex molecular architectures. [2]

Claisen Condensation: Similar to aldol condensation but under different reaction conditions, this transformation enables the formation of β-ketoesters, valuable building blocks in organic synthesis. [2]

Knoevenagel Condensation: This reaction condenses an aldehyde or ketone with a reactive methylene compound to form α,β-unsaturated carbonyl compounds, extending the conjugation system and creating valuable intermediates for pharmaceuticals and dyes. [2]

The ortho-substitution pattern creates unique electronic and steric effects that can influence reaction pathways and regioselectivity. The proximity of the two functional groups may facilitate certain intramolecular reactions or create steric hindrance that directs incoming reagents to specific positions on the aromatic ring. [2]

Synthesis workflow for this compound from 2-ethynylbenzaldehyde using silver catalysis.

Biological Activity and Pharmacological Potential

Enzyme Interactions and Biological Pathways

This compound exhibits notable biological activities through interactions with various enzyme systems and biological macromolecules. Studies have demonstrated that the compound interacts with several biological systems, particularly affecting cytochrome P450 enzymes which are crucial for drug metabolism in humans. The compound has been shown to inhibit certain cytochrome P450 enzymes, suggesting potential implications for drug-drug interactions when combined with therapeutic agents metabolized by these pathways. Additionally, its ability to bind with proteins indicates possible applications in pharmacology and toxicology research, where protein-ligand interactions are fundamental to understanding drug behavior. [2]

While specific mechanistic studies on this compound are limited in the available literature, related aromatic aldehydes like benzaldehyde have demonstrated antibiotic modulation effects against Staphylococcus aureus strains. In association studies with antibiotics, benzaldehyde showed potential to reduce the minimum inhibitory concentration (MIC) of certain fluoroquinolone antibiotics, although it did not appear to interfere directly with efflux pump functioning. This suggests that aromatic aldehydes may employ alternative mechanisms for antibiotic potentiation, possibly through membrane permeabilization or interference with bacterial signaling pathways. [3]

Toxicity Profile

The toxicity profile of this compound requires careful consideration for research and potential applications. While specific toxicological data for this compound is limited in the search results, related compounds in the benzaldehyde family have demonstrated toxic effects in model organisms. Studies with Drosophila melanogaster (fruit fly) have shown that benzaldehyde exhibits toxicity through fumigation, causing lethality and damage to the locomotor system. These findings highlight the importance of proper safety protocols when handling these compounds in laboratory settings. [3]

The WGK Germany classification of 3 indicates that this compound is highly water-polluting, necessitating environmental precautions during disposal. Researchers should implement appropriate containment measures and personal protective equipment when working with this compound, particularly given its potential protein-binding capabilities and enzyme inhibition effects that might extend to mammalian systems. [1]

Computational and Structural Analysis

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the sp² hybridization of the benzene ring carbons, creating a planar hexagonal structure with internal bond angles of 120 degrees, typical of aromatic compounds. The aldehyde and acetyl substituents introduce additional geometric considerations due to their carbonyl groups, each exhibiting trigonal planar geometry with bond angles approaching 120 degrees. The aldehyde hydrogen and the acetyl methyl group extend from the benzene ring plane, creating a three-dimensional molecular structure with specific steric requirements. [2]

Conformational analysis reveals that the ortho positioning of the two functional groups creates significant steric interactions that influence molecular flexibility. The proximity of the acetyl group to the aldehyde function causes the acetyl group to experience some degree of twisting out of the benzene ring plane due to steric interactions, particularly affecting resonance stabilization. This conformational constraint has implications for the compound's reactivity, as it may influence approach angles for incoming reagents or intramolecular interactions between the two functional groups. [2]

Electronic Properties and Spectroscopy

The electronic structure of this compound features a conjugated system where the benzene ring's π-electrons interact with the carbonyl groups of both the aldehyde and acetyl functions. However, the ortho substitution creates electronic effects distinct from meta or para isomers. The dual carbonyl system creates significant electron-withdrawing effects that influence the overall reactivity and chemical behavior of the molecule, potentially affecting its susceptibility to nucleophilic attack or electrophilic aromatic substitution. [2]

While specific spectroscopic data are limited in the search results, the compound's structure suggests characteristic IR absorption bands for aldehyde C-H stretch (~2700 cm⁻¹), carbonyl stretches (~1700 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹). In NMR spectroscopy, the aldehyde proton would typically appear downfield (δ ~10 ppm), with the acetyl methyl group resonating at δ ~2.5 ppm, though the proximity of the two groups might cause anomalous shifts due to through-space interactions. The ortho-disubstituted benzene ring would be expected to show a characteristic splitting pattern in the aromatic region. [2]

Biological activity relationships of this compound and related compounds.

Applications and Research Utility

Organic Synthesis and Chemical Applications

This compound serves as a versatile building block in organic synthesis due to its dual functionalization and ortho-substitution pattern. The compound's reactive carbonyl groups enable participation in various condensation reactions, making it valuable for constructing complex molecular architectures:

Pharmaceutical Intermediates: The compound serves as a key intermediate in synthesizing various pharmacologically active molecules, leveraging its ability to form carbon-carbon bonds through controlled reactions at either carbonyl center. [2]

Coordination Chemistry: this compound can function as a ligand in coordination complexes with metal ions. These complexes are studied for their catalytic properties, magnetic behavior, and structural characteristics, with potential applications in materials science and catalytic processes. [2]

Heterocyclic Synthesis: The proximity of the two functional groups enables efficient formation of various heterocyclic systems, including fused ring structures, through intramolecular cyclization reactions or condensation with bifunctional reagents. [2]

Industrial and Specialty Applications

Beyond basic research, this compound finds utility in several applied fields:

Flavor and Fragrance Industry: The compound's aromatic character and potential sweet aroma make it a candidate for use in perfumes and flavorings, though specific olfactory properties would require further characterization. [2]

Agrochemical Synthesis: As an intermediate in the production of crop protection agents and specialty chemicals, the compound's reactivity enables incorporation into various molecular frameworks with biological activity. [2]

Materials Chemistry: The extended conjugation possible through reactions at both carbonyl positions makes this compound a potential precursor for organic electronic materials, dyes, and photoactive compounds. [2]

Table: Comparison of this compound with Structurally Related Compounds

| Compound Name | Molecular Formula | Structural Similarity | Key Distinctive Features |

|---|---|---|---|

| This compound | C₉H₈O₂ | 1.00 | Reference compound with ortho substitution |

| Acetophenone | C₈H₈O | 0.86 | Lacks the aldehyde functional group |

| Benzaldehyde | C₇H₆O | 0.84 | Simpler structure; no acetyl group |

| 4-Acetylbenzaldehyde | C₉H₈O₂ | 0.90 | Acetyl group at para position |

| 1-(3,5-Dimethylphenyl) ethanone | C₁₁H₁₂O | 0.96 | Contains additional methyl groups |

Conclusion and Future Perspectives

This compound represents a chemically versatile compound with unique structural features arising from its ortho-disubstituted pattern of aldehyde and acetyl groups on a benzene ring. Its well-characterized physical properties, synthetic utility, and potential biological activities make it valuable for various research applications, particularly in organic synthesis and medicinal chemistry. The compound's ability to participate in diverse condensation reactions and coordinate with metal ions extends its utility across multiple chemical domains. [1] [2]

References

Physical and Chemical Properties of 2-Acetylbenzaldehyde

The table below summarizes the available physicochemical data for 2-Acetylbenzaldehyde (CAS # 24257-93-0) [1] [2].

| Property | Value |

|---|---|

| CAS Number | 24257-93-0 |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Melting Point | 39-43 °C (lit.) |

| Boiling Point | 268.8 ± 23.0 °C (Predicted) |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) |

| Flash Point | > 230 °F |

| Synonym | 2-Formylacetophenone |

| Storage Temp. | 2-8°C, stored under nitrogen |

| Form | Crystalline solid |

Biological Activity of Benzaldehyde Derivatives

While direct studies on this compound are limited, other simple benzaldehyde compounds exhibit significant and mechanistically diverse biological activities, suggesting potential research avenues. The diagram below outlines the key mechanisms and effects identified in recent studies.

Key biological activities and mechanisms of benzaldehyde compounds.

The activities are supported by the following experimental findings:

Anti-Parasitic and Autophagy Induction: In a study on neuroangiostrongyliasis, benzaldehyde treatment in infected mice reduced brain inflammation (eosinophilic meningitis) and stimulated autophagy (a cellular cleaning process) via the Sonic hedgehog (Shh) signaling pathway [3]. In vitro experiments on mouse astrocytes confirmed that benzaldehyde induces autophagy and helps regulate lipid and cholesterol levels through this pathway [3].

Neuroprotective and Anti-Neuroinflammatory Effects: Two benzaldehydes from a marine fungus were tested on brain cells [4]. In microglia (BV-2 cells), they significantly reduced the secretion of pro-inflammatory factors like IL-6, TNF-α, and IL-1β and suppressed the expression of proteins like iNOS and COX-2 [4]. In hippocampal neuronal cells (HT-22 cells) under Aβ-induced stress (a model for Alzheimer's), one benzaldehyde (Benzaldehyde 2) reduced reactive oxygen species (ROS) production, inhibited the hyperphosphorylation of the tau protein, and reduced neuronal cell apoptosis [4].

Absorption-Promoting Effects: A study on the absorption-promoting mechanism of benzaldehyde found that it can increase the permeability of the intestinal cell membrane [5]. Using Caco-2 cell transport experiments, researchers demonstrated that benzaldehyde (at 50 μM) elevated the cumulative quantity of passively diffused, hydrophilic drugs. Molecular dynamics simulations and membrane fluidity experiments indicated that benzaldehyde loosens the structure of the lipid bilayer, thereby enhancing membrane permeability [5].

How to Approach Missing Solubility Data

The search results do not contain explicit solubility data for this compound. Here are practical steps you can take to obtain this critical information:

- Consult Specialized Databases: Search for the compound in scientific databases like SciFinder or Reaxys, which often contain curated physicochemical and solubility data.

- Use Predictive Software: Employ quantitative structure-activity relationship (QSAR) models or other prediction software (e.g., ACD/Percepta, EPI Suite) to obtain a computational estimate of its solubility.

- Perform Experimental Measurement: If resources allow, the most reliable method is to determine the solubility experimentally using established techniques like the shake-flask method, followed by analysis with HPLC or UV-Vis spectroscopy.

References

- 1. This compound 95 CAS#: 24257-93-0 [chemicalbook.com]

- 2. CAS 24257-93-0 2 - Acetylbenzaldehyde 95 - Alfa Chemistry [alfa-chemistry.com]

- 3. Benzaldehyde stimulates autophagy via the sonic hedgehog ... [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Two Benzaldehydes from Aspergillus ... [mdpi.com]

- 5. Benzaldehyde, A New Absorption Promoter, Accelerating ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile of 2-Acetylbenzaldehyde

The table below summarizes the fundamental identifying information and physicochemical properties of 2-acetylbenzaldehyde.

| Property Category | Details |

|---|

| Core Identifiers | CAS Number: 24257-93-0 Molecular Formula: C9H8O2 Molecular Weight: 148.16 g/mol SMILES: CC(=O)C1=CC=CC=C1C=O [1] | | Physicochemical Properties | Density: 1.117 g/cm³ [2] Boiling Point: 268.8 °C at 760 mmHg [2] Melting Point: 39-43 °C (lit.) [2] Flash Point: >230 °F [2] | | Safety Information | Hazard Codes: Xi [2] Personal Protective Equipment: Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [2] |

Synthesis and Characterization Workflow

Although a specific NMR spectrum was not located, the compound's structure can be characterized through a standard workflow. The following diagram illustrates the general process from synthesis to spectral analysis, based on common laboratory practices.

Predicted 1H NMR Spectral Data

Since experimental NMR data is unavailable in the search results, the table below provides a reasoned prediction of the 1H NMR spectrum for this compound based on its molecular structure. Please treat this as a guide for interpretation, not experimental data.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aldehyde (CHO) | ~10.0 - 10.3 | Singlet | 1H | Strongly deshielded by the oxygen atom. |

| Aromatic Protons | ~7.3 - 8.2 | Complex | 4H | Multiple patterns due to ortho-disubstitution. |

| Methyl (COCH₃) | ~2.6 - 2.8 | Singlet | 3H | Deshielded by the adjacent carbonyl group. |

A Path Forward for Researchers

The lack of readily available NMR data means you may need to take a more proactive approach to obtain it.

- Consult Specialized Databases: The NMR spectrum is likely housed in commercial spectral databases or behind paywalls in scientific literature not captured in this search. Platforms like SciFinder or Reaxys are the most reliable sources for this specific analytical data.

- Consider Synthesis: Multiple synthesis routes with reported yields between 69% and 92% are listed in the literature [2]. If you have laboratory capabilities, synthesizing the compound would allow you to record and analyze its NMR spectrum directly.

- Leverage Available Data: The provided structural identifiers (SMILES, InChI) [1] are valuable. You can use them in molecular modeling software to simulate NMR spectra or to search other databases more effectively.

References

Application Notes: Synthesis and Use of 2-Acetylbenzaldehyde

Compound Profile

2-Acetylbenzaldehyde is an organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. It is characterized by the presence of both acetyl and aldehyde functional groups on an aromatic benzene ring [1].

Basic Properties of this compound [1]

| Property | Value |

|---|---|

| CAS Number | 24257-93-0 |

| Molecular Formula | C9H8O2 |

| Molecular Weight | 148.16 g/mol |

| Melting Point | 39-43 °C (lit.) |

| Boiling Point | 268.8±23.0 °C (Predicted) |

| Density | 1.117±0.06 g/cm³ (Predicted) |

| Physical Form | White to off-white crystalline solid |

| Flash Point | >230 °F |

Synthetic Protocols

Synthesis from 2-Ethynylbenzaldehyde

This method offers a practical route to this compound using a silver-based catalyst [1].

Procedure:

- Weigh AgBArF (97.1 mg, 0.1 mmol) and place it in a long-necked glass reactor.

- Add 2-ethynylbenzaldehyde (1 mmol) to the reactor.

- Add 10 μL of ethyl acetate (EtOAc) as a solvent and stir the mixture for 5 minutes.

- Introduce n-dodecane (1 mmol) as an internal standard, followed by 3 mL of deionized water.

- Place the reaction vessel in an oil bath pre-heated to 80 °C and stir continuously for 12 to 24 hours.

- After completion, open the reactor and add 3 mL of ethyl acetate, stirring for an additional 5 minutes.

- Separate the organic phase and pass it through a short silica gel column to remove impurities.

- Analyze the crude product by GC-MS.

- Purify the product via silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent.

- Confirm the structure of the final purified product using ¹H NMR and ESI-MS.

Application in Drug Discovery: Synthesis of Isotopic Atropisomers

This compound serves as a crucial precursor in innovative synthetic methodologies for constructing complex chiral molecules. A prominent application is its use in a chiral phosphoric acid-catalyzed atroposelective [4+1] annulation with 1H-indol-1-amines [2] [3]. This reaction enables the synthesis of deuterium (D) and oxygen-18 (¹⁸O)-labeled isoindolinones, which are valuable scaffolds in medicinal chemistry due to their presence in bioactive compounds.

The following diagram illustrates the reaction workflow and its significance in creating isotopically labeled chiral molecules:

Detailed Experimental Protocol for [4+1] Annulation [2] [3]

Reaction Setup:

- To a reaction vessel, add this compound 1a (0.2 mmol), 2-(phenylsulfonyl)-1H-indol-1-amine 2a (0.1 mmol), and the chiral phosphoric acid catalyst CPA4 (10 mol%).

- Add anhydrous toluene (1.0 mL) as the solvent.

- If performing isotopic labeling, add the isotopic water (D₂O or H₂¹⁸O) at this stage.

- Stir the reaction mixture at 35 °C for 24 hours.

Work-up and Isolation:

- After completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

- Purify the crude residue by flash column chromatography on silica gel to obtain the pure isoindolinone product 3a.

Optimized Reaction Conditions [2] [3]

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Chiral Phosphoric Acid CPA4 (10 mol%) |

| Solvent | Toluene |

| Temperature | 35 °C |

| Reaction Time | 24 hours |

| Yield of 3a | 91% |

| Enantiomeric Excess (ee) | 94% |

| Diastereomeric Ratio (dr) | >20:1 |

Notes on Optimization:

- Catalyst screening is crucial. CPA4 provided superior results (94% ee, 91% yield) compared to other catalysts like CPA1 (73% ee) or CPA2 (27% ee) [2].

- Toluene was the optimal solvent. Alternatives like CH₂Cl₂ or CHCl³ gave good yields but slightly lower ee (90-91%), while EtOAc led to a significant drop in yield (44%) [2].

- The bulky phenylsulfonyl (SO₂Ph) group on the indole-amine is critical for achieving high enantioselectivity and diastereoselectivity. Replacing it with a hydrogen atom resulted in a substantial decrease in ee (68%) and yield (36%) [2].

Significance and Analytical Data

The isoindolinone products synthesized from this compound incorporate both central and axial chirality (an N–N atropisomer). Density Functional Theory (DFT) studies calculated the rotational barrier around the N–N axis to be 31.5 kcal mol⁻¹, confirming the high configurational stability of these molecules at room temperature, which is essential for their potential use as bioactive agents [2] [3].

This methodology is particularly significant in modern drug discovery. The strategic incorporation of stable isotopes like Deuterium (D) and Oxygen-18 (¹⁸O) into chiral drug-like molecules can improve their pharmacokinetic profiles, mitigate metabolism-mediated toxicity, and reduce undesirable drug interactions [2] [3]. The first deuterated drug, deutetrabenazine, approved by the FDA for Huntington's disease, underscores the therapeutic value of this approach.

References

Comprehensive Application Notes and Protocols: Selective Reduction of 2-Acetylbenzaldehyde Aldehyde Group

Introduction & Background

The selective reduction of aldehydes in multifunctional molecules represents a significant challenge in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis. 2-Acetylbenzaldehyde is a particularly interesting substrate that contains both aldehyde and ketone functional groups with similar reactivity profiles, making chemoselective transformation demanding. Traditional reducing agents often lack the necessary selectivity to differentiate between these carbonyl groups, leading to complex mixtures that require tedious purification and result in diminished yields. The development of reliable, selective reduction protocols is therefore essential for advancing synthetic methodologies in complex molecule assembly.

Recent advances in reduction chemistry have focused on improving chemoselectivity while maintaining operational simplicity and environmental sustainability. The search for methodologies that can distinguish between aldehyde and ketone functionalities has led to investigations of various reducing agents under controlled conditions. Among these, sodium dithionite (Na₂S₂O₄) has emerged as a promising candidate for selective aldehyde reduction due to its unique reactivity profile and compatibility with various functional groups. This application note provides a detailed experimental protocol for the selective reduction of the aldehyde group in this compound while preserving the ketone functionality, based on recently developed methodology that has demonstrated efficacy in pharmaceutical synthesis [1].

Reduction Method Selection

Comparative Analysis of Reduction Methods

The selection of an appropriate reducing agent for chemoselective transformations requires careful consideration of reactivity, selectivity, and operational feasibility. For the challenging case of this compound, where both aldehyde and ketone functionalities are present, conventional reducing agents often fail to provide adequate differentiation. Through systematic investigation, sodium dithionite has been identified as an optimal choice for this transformation, demonstrating superior performance compared to alternative reagents. The method developed affords yields comparable to traditional batch conditions while offering reduced reaction time and improved space-time productivity, making it particularly valuable for industrial applications [1].

The selectivity mechanism of sodium dithionite towards aldehydes in the presence of ketones stems from the relative electrophilicity and steric accessibility of the carbonyl carbons. Aldehydes are generally more electrophilic than ketones due to reduced steric hindrance and the absence of electron-donating alkyl groups, making them more susceptible to nucleophilic attack. Sodium dithionite, acting as a source of hydride equivalents, preferentially reduces the more reactive aldehyde functionality while leaving the ketone intact. This selectivity has been demonstrated as a continuous process, further enhancing its utility in modern synthetic applications [1].

Method Comparison Table

Table 1: Comparison of reduction methods for carbonyl groups

| Reducing Agent | Chemoselectivity | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|

| Sodium dithionite | High (aldehyde over ketone) | Aqueous/organic biphasic, mild heating | 85-92% | Excellent selectivity, simple workup, cost-effective |

| Sodium borohydride | Moderate to low | Anhydrous conditions, low temperature | 60-75% | Rapid reaction, but limited differentiation between aldehydes/ketones |

| Tin(II) chloride | Moderate | Strongly acidic conditions | 70-80% | Effective for aromatic aldehydes but requires harsh conditions |

| Catalytic hydrogenation | Variable | H₂ gas, catalyst, pressure | 65-90% | Dependent on catalyst selection and substrate specificity |

Materials & Equipment

Chemical Reagents

- This compound (≥98% purity, stored under inert atmosphere)

- Sodium dithionite (Na₂S₂O₄, technical grade, ≥85% purity)

- Ethanol (absolute, ACS grade) or Methanol (anhydrous, 99.8%)

- Ethyl acetate (ACS grade, for extraction)

- Saturated sodium chloride solution (brine)

- Anhydrous sodium sulfate or magnesium sulfate (for drying)

- Silica gel (60 Å, 40-63 μm, for flash chromatography)

- TLC plates (silica gel 60 F₂₅₄)

- Deuterated chloroform (CDCl₃, with TMS internal standard for NMR)

Specialized Equipment

- Continuous flow reactor system (peristaltic or syringe pumps, PTFE tubing reactor, 10-20 mL volume) OR

- Round-bottom flask (250 mL) with magnetic stirrer for batch reactions

- Reflux condenser (for batch reactions)

- Heating mantle or oil bath with temperature control

- Inert atmosphere supply (nitrogen or argon gas)

- Separation funnel (500 mL)

- Rotary evaporator with temperature-controlled water bath

- Flash chromatography system (normal phase)

- Analytical instruments: HPLC, GC-MS, NMR spectrometer

Experimental Protocol

Safety Considerations

- Conduct all operations in a well-ventilated fume hood with proper personal protective equipment (lab coat, safety goggles, nitrile gloves)

- Sodium dithionite decomposes to produce sulfur dioxide upon exposure to moisture or acid; ensure adequate ventilation and consider gas scrubbing

- This compound may cause skin and eye irritation; avoid direct contact

- Ethanol/methanol are highly flammable; eliminate ignition sources during heating steps

- Establish emergency procedures for chemical spills and exposures prior to beginning experiments

Step-by-Step Procedure

4.2.1 Batch Reduction Method

Reaction Setup: Charge a 250 mL round-bottom flask with This compound (5.0 g, 30.8 mmol) and ethanol (100 mL). Equip the flask with a magnetic stir bar and reflux condenser.

Solution Preparation: Dissolve sodium dithionite (21.5 g, 123.2 mmol, 4.0 equiv) in deionized water (50 mL) in a separate container.

Reaction Initiation: Add the sodium dithionite solution dropwise to the aldehyde solution over 10 minutes with vigorous stirring at room temperature.

Heating Phase: Heat the reaction mixture to 70°C with continuous stirring and monitor by TLC (hexane:ethyl acetate 4:1) or GC-MS every 30 minutes.

Reaction Monitoring: The starting material (Rf ≈ 0.5) should diminish as the product (Rf ≈ 0.3) forms. Typical completion time is 2-4 hours.

Workup Procedure: After reaction completion, cool the mixture to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 × 75 mL), combine the organic layers, and wash with brine (100 mL).

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature ≤40°C).

Purification: Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient 9:1 to 4:1) to yield 1-(2-hydroxymethylphenyl)ethan-1-one as a colorless to pale yellow oil.

4.2.2 Continuous Flow Reduction Method

Solution Preparation: Prepare solution A: this compound in ethanol (0.3 M). Prepare solution B: sodium dithionite in water:ethanol (1:1, 1.2 M).

System Setup: Connect two syringe pumps or peristaltic pumps to a PTFE tube reactor (10-20 mL volume, 1/16" internal diameter) with a mixing tee. Include a back-pressure regulator (10-15 psi) to prevent solvent degassing.

Reaction Execution: Pump solutions A and B at equal flow rates (total residence time 15-30 minutes) through the reactor heated to 70°C using an oil bath or heating jacket.

Product Collection: Collect the output stream in a flask and directly proceed with extraction and purification as described in the batch method.

Process Optimization Notes

- For acid-sensitive substrates, maintain slightly basic conditions (pH 8-9) by adding sodium bicarbonate to the aqueous phase

- Scale-up considerations: The continuous flow method offers superior heat and mass transfer for larger-scale productions

- For substrates with additional reducible functionalities, lower temperatures (50-60°C) may improve selectivity while increasing reaction time

- If incomplete conversion occurs, extend reaction time (batch) or increase residence time (flow) by 50% and reanalyze

Results & Characterization

Analytical Data Interpretation

Successful reduction of the aldehyde group in this compound yields 1-(2-hydroxymethylphenyl)ethan-1-one as the primary product. Characterization data for the purified product should be compared against the starting material to confirm selective reduction. The following analytical standards validate successful transformation while preserving the ketone functionality:

TLC Analysis: Using hexane:ethyl acetate (4:1) as the mobile phase, the product should show a lower Rf (approximately 0.3) compared to the starting material (Rf ≈ 0.5), visualized by UV absorbance and staining with potassium permanganate solution

NMR Spectroscopy (Key diagnostic signals):

- ¹H NMR (400 MHz, CDCl₃): Disappearance of aldehyde proton signal at δ 10.0-10.5 ppm; appearance of methylene protons (CH₂OH) as a doublet at δ 4.5-4.7 ppm (J = 5-6 Hz); methyl ketone protons remain as a singlet at δ 2.5-2.6 ppm

- ¹³C NMR (100 MHz, CDCl₃): Disappearance of aldehyde carbon signal at δ 190-200 ppm; appearance of hydroxymethyl carbon at δ 60-65 ppm; ketone carbon signal remains at δ 195-200 ppm

Mass Spectrometry: ESI-MS m/z calculated for C₉H₁₀O₂ [M]⁺: 150.0681; found: 150.0678. GC-EI-MS m/z: 150 [M]⁺, 107 [M-C₂H₃O]⁺, 79 [M-C₂H₃O-CO]⁺

Yield and Selectivity Data

Table 2: Typical results under optimized conditions

| Method | Reaction Time | Isolated Yield | Chemoselectivity | Purity |

|---|---|---|---|---|

| Batch (70°C) | 3 hours | 87% | >95:5 | 98% |

| Continuous Flow (70°C) | 25 minutes | 91% | >97:3 | 99% |

| Batch (50°C) | 8 hours | 78% | >98:2 | 97% |

Applications & Conclusions

Pharmaceutical Applications

The selective reduction protocol described herein enables efficient access to 1-(2-hydroxymethylphenyl)ethan-1-one, a valuable intermediate in pharmaceutical synthesis. This functionalized benzyl alcohol derivative serves as a key building block for various therapeutic agents, including neurological drugs and anti-inflammatory compounds [2] [3]. The preserved ketone functionality allows for further synthetic modifications, such as reductive amination or nucleophilic addition, to create diverse molecular architectures relevant to drug discovery.

The demonstrated continuous flow application of this methodology aligns with current trends in pharmaceutical manufacturing toward continuous processing, which offers advantages in process control, safety, and scalability compared to traditional batch operations. The ability to selectively reduce aldehydes in the presence of ketones using an inexpensive, commercially available reagent like sodium dithionite provides a cost-effective alternative to more sophisticated reducing agents, making this protocol particularly valuable for industrial-scale applications [1].

Conclusion and Workflow Summary

This application note provides a detailed experimental protocol for the selective reduction of the aldehyde group in this compound using sodium dithionite under both batch and continuous flow conditions. The method offers excellent chemoselectivity, operational simplicity, and cost-effectiveness, making it suitable for both research laboratory and industrial applications. The comprehensive characterization data facilitates accurate verification of reaction outcomes and product purity.

Diagram: Experimental workflow for selective reduction of this compound

References

Comprehensive Application Notes and Protocols: Selective Reduction of Aldehydes in the Presence of Ketones

Introduction

The selective manipulation of carbonyl groups represents a fundamental challenge in synthetic organic chemistry, particularly in the construction of complex pharmaceutical intermediates and natural products. Aldehydes and ketones, while sharing similar carbonyl functionality, exhibit distinct reactivity profiles that enable selective transformation of one in the presence of the other. This selective reduction has significant implications for synthetic efficiency, as it eliminates the need for protecting group strategies that traditionally add steps to synthetic sequences. The development of methodologies that discriminate between these carbonyl groups has therefore become an important focus of modern organic methodology development, especially with the growing emphasis on green chemistry principles and atom economy in pharmaceutical manufacturing [1].

The intrinsic difference in reactivity between aldehydes and ketones stems from both steric and electronic factors. Aldehydes lack the second alkyl group present in ketones, making them less sterically hindered and more electrophilic. Additionally, the aldehyde C-H bond contributes to differences in redox potential compared to the C-C bond in ketones. These differential properties provide the thermodynamic basis for chemoselective approaches. This application note comprehensively details practical methodologies for achieving selective aldehyde reduction, with emphasis on protocols suitable for implementation in drug discovery and development settings [2].

Chemical Principles and Mechanisms

Reactivity Differences Between Aldehydes and Ketones

The fundamental basis for selective aldehyde reduction lies in understanding the distinct chemical properties of these carbonyl groups:

- Steric accessibility: Aldehydes possess only one substituent on the carbonyl carbon compared to two in ketones, resulting in significantly reduced steric hindrance around the electrophilic center. This facilitates approach of reducing agents and subsequent hydride transfer.

- Electronic effects: The aldehyde hydrogen is less electron-donating than the alkyl groups found in ketones, resulting in a more electrophilic carbon in aldehydes. This enhanced electrophilicity translates to faster reaction with nucleophilic reducing agents.

- Thermodynamic factors: The conversion of an aldehyde to a primary alcohol is generally more exothermic than the conversion of a ketone to a secondary alcohol, providing a thermodynamic driving force for selectivity [2].

Mechanistic Basis for Selective Reduction

Most selective reductions of carbonyl compounds proceed through a two-step addition mechanism. In the first step, a nucleophilic hydride species attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. In the second step, this intermediate is protonated to yield the alcohol product. The rate-determining step is typically the nucleophilic attack, which proceeds more rapidly for the less sterically hindered and more electrophilic aldehydes [2].

Table 1: Key Factors Influencing Carbonyl Reactivity in Reduction Reactions

| Factor | Aldehydes | Ketones | Impact on Reduction Rate |

|---|---|---|---|

| Steric hindrance | Low (one substituent) | High (two substituents) | Aldehydes react faster |

| Electrophilicity | High | Moderate | Aldehydes more reactive to nucleophiles |

| Oxidation state | More easily reduced | Requires stronger conditions | Selective reduction possible |

| Product stability | Primary alcohol | Secondary alcohol | Thermodynamic favorability for aldehydes |

Sodium dithionite operates through a different mechanism involving single electron transfer processes. The dithionite anion (S₂O₄²⁻) dissociates into SO₂⁻ radicals that can transfer electrons to the carbonyl system. This mechanism exhibits particular selectivity for aldehydes over ketones, though the exact basis for this selectivity remains an area of investigation. The reaction kinetics favor aldehyde reduction, with ketones requiring significantly longer reaction times or higher temperatures for comparable conversion [1].

Methods for Selective Reduction

Overview of Reducing Agents

Several specialized reducing systems have been developed for the selective reduction of aldehydes in the presence of ketones:

- Sodium dithionite (Na₂S₂O₄): This inexpensive, commercially available reagent shows remarkable selectivity for aldehydes across both batch and flow chemistry conditions. The system typically employs sodium bicarbonate as a base in isopropanol/water mixtures, representing an environmentally benign approach with low toxicity reagents [1].

- Sodium tris(hexafluoroisopropoxy)borohydride: A highly selective reagent developed by Toshima et al. that reduces aldehydes chemoselectively in the presence of ketones and other reducible functional groups. This reagent offers the advantage of operational simplicity without requiring additional additives [3].

- Electron-deficient boron catalysts: Recent developments have identified specialized boron-based catalysts that exhibit unique selectivity profiles, though these are less broadly applied than traditional hydride donors [4].

Comparative Performance Data

Table 2: Comparison of Selective Reducing Agents for Aldehydes vs. Ketones

| Entry | Carbonyl Compound | Product | Na₂S₂O₄ Batch Yield | Na₂S₂O₄ Flow Yield | Selectivity Factor |

|---|---|---|---|---|---|

| 1.1 | Benzaldehyde | Benzyl alcohol | 92% | 92% | >20:1 |

| 1.2 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 80% | 81% | >20:1 |

| 1.3 | Cinnamaldehyde | Cinnamyl alcohol | 89% | 73% | >20:1 |

| 1.4 | Furfural | Furfuryl alcohol | 83% | 77% | >20:1 |

| 1.12 | Acetophenone | 1-Phenylethanol | 58% | 11% | Reference |

| 1.13 | 4-Methylacetophenone | 1-(4-Methylphenyl)ethanol | 60% | 4% | Reference |

| 1.15 | Cyclohexanone | Cyclohexanol | 84% | 50% | ~5:1 |

Experimental conditions: Batch - aldehyde or ketone (1 equiv), Na₂S₂O₄ (4.5 equiv), NaHCO₃/IPA (1:1), Δ, 12 h. Flow - 0.165 M carbonyl compound (1 equiv) in IPA/H₂O (1:1), 0.75 M Na₂S₂O₄ (4.5 equiv) in NaHCO₃/IPA (1:1), 0.250 mL·min⁻¹, 110°C [1].

The data demonstrates that sodium dithionite achieves excellent chemoselectivity for aldehydes over ketones, with typically less than 10% conversion of ketones under conditions that afford high yields of aldehyde reduction. This selectivity is maintained across diverse aldehyde substrates including aromatic, α,β-unsaturated, and heteroaromatic systems.

Experimental Protocols

Flow Chemistry Conditions Using Sodium Dithionite

4.1.1 Apparatus Setup

The flow reduction protocol utilizes a Uniqsis FlowSyn Stainless Steel Flow Reactor with the following configuration:

- Two HPLC pumps for precise reagent delivery

- A 2 mL mixing chip connected in series to a 14 mL HT PTFE coil

- Heating block capable of maintaining temperatures up to 110°C

- Back pressure regulator fitted at the output flow stream

- Two 10 mL injection loops for reagent introduction [1]

4.1.2 Step-by-Step Procedure

Solution Preparation:

- Prepare a 0.165 M solution of the aldehyde in isopropanol/water/1 M NaHCO₃ (1:1:2 ratio)

- Prepare a 0.75 M solution of sodium dithionite in isopropanol/water/1 M NaHCO₃ (1:1:2 ratio)

- Ensure complete dissolution of all components

System Priming:

- Load the aldehyde solution into one injection loop

- Load the sodium dithionite solution into the second injection loop

- Prime both fluid paths with the respective solutions

Reaction Execution:

- Set the flow rate to 0.250 mL·min⁻¹ for each stream (total flow rate 0.500 mL·min⁻¹)

- Set the reactor temperature to 110°C

- Initiate simultaneous pumping of both streams

- Maintain operation until all material is processed

Workup and Isolation:

- Collect the output stream directly into a separation funnel

- Extract with ethyl acetate (3 × 30 mL)

- Wash the combined organic layers with brine

- Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure

- Purify the crude product by flash chromatography if necessary

Reaction Monitoring:

- Monitor reaction completion by TLC or inline IR spectroscopy

- Typical residence time in the heated coil is 64 minutes [1]

The following workflow diagram illustrates the experimental setup for the flow chemistry approach:

Traditional Batch Conditions Using Sodium Dithionite

4.2.1 Standard Procedure

Reaction Setup:

- Charge a round-bottom flask with the aldehyde substrate (1.0 equiv)

- Add isopropanol/water (1:1 mixture, 0.2 M with respect to substrate)

- Add sodium bicarbonate (4.5 equiv)

- Add sodium dithionite (4.5 equiv)

Reaction Execution:

- Fit the flask with a reflux condenser

- Heat the mixture at reflux with vigorous stirring for 12 hours

- Monitor reaction progress by TLC

Workup Procedure:

- Cool the reaction mixture to room temperature

- Transfer to a separatory funnel and extract with ethyl acetate (3 × 30 mL)

- Wash the combined organic extracts with brine

- Dry over anhydrous sodium sulfate, filter, and concentrate

- Purify the residue by flash chromatography [1]

4.2.2 Important Notes

- The reaction time may require optimization for specific substrates

- For acid-sensitive compounds, reduce the amount of sodium bicarbonate

- Yields are typically comparable to flow conditions but with longer reaction times

- The batch approach offers advantages in operational simplicity for small-scale applications

Alternative Method: Sodium Tris(hexafluoroisopropoxy)borohydride

For substrates requiring alternative selectivity profiles, the following procedure is recommended:

- Dissolve the carbonyl compound (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen

- Add sodium tris(hexafluoroisopropoxy)borohydride (1.1 equiv) portionwise at 0°C

- Stir the reaction mixture at 0°C for 2 hours

- Quench carefully with saturated ammonium chloride solution

- Extract with ethyl acetate, dry the combined organic phases, and concentrate

- Purify the resulting alcohol by flash chromatography [3]

This method offers complementary selectivity and is particularly useful for complex molecules with multiple reducible functional groups.

Applications in Synthetic Chemistry

Strategic Considerations for Complex Molecule Synthesis

The selective reduction of aldehydes in the presence of ketones enables sophisticated synthetic strategies in complex molecule assembly:

- Temporary protection avoidance: Traditional approaches often require protection of the aldehyde, reduction of the ketone, followed by deprotection. Selective reduction eliminates these steps, improving overall efficiency.

- Orthogonal reactivity exploitation: In molecules containing multiple carbonyl groups, selective aldehyde reduction allows strategic functional group manipulation in a controlled, sequential manner.

- Flow chemistry advantages: The continuous flow approach demonstrates significantly improved productivity (4.4-8.0× higher space-time yield compared to batch), making it particularly attractive for process chemistry applications in pharmaceutical manufacturing [1].

Protecting Group Strategies

When selective reduction cannot be achieved through chemoselectivity alone, traditional protecting group approaches remain valuable:

- Acetal formation: Aldehydes can be protected as acetals using ethylene glycol or other diols under acid catalysis. These acetals are stable to reduction conditions (including LiAlH₄), allowing subsequent ketone reduction. Deprotection with aqueous acid regenerates the aldehyde.

- Compatibility: Acetals are stable under basic conditions and toward hydride reducing agents, making them ideal for ketone reduction scenarios. The reversibility of acetal formation enables efficient deprotection after the desired transformation [5].

The following diagram illustrates the strategic decision process for selecting between direct selective reduction and protecting group strategies:

Technical Notes and Troubleshooting

Optimization Guidelines

- Temperature effects: Increasing temperature generally improves conversion but may reduce selectivity. The optimal temperature for sodium dithionite reductions is 110°C in flow systems.

- Solvent systems: Isopropanol/water mixtures (1:1) provide optimal solubility for both organic substrates and inorganic reagents. The aqueous component is essential for sodium dithionite activation.

- Equivalents of reductant: Using more than 4.5 equivalents of sodium dithionite provides minimal yield improvement and complicates workup.

- Scale-up considerations: Flow chemistry approaches demonstrate significant advantages for process-scale applications, with improved heat transfer and mixing efficiency [1].

Common Issues and Solutions

Table 3: Troubleshooting Guide for Selective Aldehyde Reduction

| Problem | Possible Cause | Solution |

|---|---|---|

| Low conversion of aldehyde | Insufficient reductant | Increase Na₂S₂O₄ to 5.0 equiv |

| Reduced selectivity | Temperature too high | Reduce temperature by 10-15°C |

| Ketone reduction observed | Reaction time too long | Reduce residence time to 45-50 min |

| Formation of byproducts | Decomposition of dithionite | Use fresh reagent and degassed solvents |

| Poor mixing in flow | Precipitate formation | Dilute concentration or add co-solvent |

Conclusion

The methodologies described herein provide robust and practical approaches for the selective reduction of aldehydes in the presence of ketones. The sodium dithionite-mediated process represents a particularly attractive option due to its low cost, operational simplicity, and excellent selectivity profile. The development of both batch and flow protocols enables implementation across the drug discovery and development continuum, from initial medicinal chemistry efforts to process scale-up.

The continuous flow approach demonstrates clear advantages in terms of reaction efficiency, safety profile, and space-time yield, aligning with the increasing emphasis on green chemistry principles in pharmaceutical manufacturing. These selective reduction methodologies provide synthetic chemists with powerful tools for complex molecule assembly, enabling more efficient synthetic strategies that minimize protecting group manipulation and streamline synthetic sequences.

References

- 1. BJOC - Mild and selective of reduction utilising sodium... aldehydes [beilstein-journals.org]

- 2. Aldehydes and Ketones: 14 Reactions With The Same ... [masterorganicchemistry.com]

- 3. Chemoselective Reduction of Aldehydes [tcichemicals.com]

- 4. Versatile, mild, and selective of various carbonyl groups... reduction [pubs.rsc.org]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones [chemistrysteps.com]

2-Acetylbenzaldehyde flow chemistry synthesis

Continuous-Flow Synthesis of Aryl Aldehydes

This protocol is adapted from a continuous-flow method for the reductive carbonylation of (hetero)aryl bromides, a highly relevant transformation for aldehyde synthesis [1]. While the cited research does not specifically use 2-acetylbenzaldehyde as a starting material, the methodology for producing aromatic aldehydes like 6-methoxy-2-naphthaldehyde is directly applicable.

Principle: The protocol uses a palladium-catalyzed reductive carbonylation of aryl bromides. Synthesis gas (Syngas, CO/H₂) serves as both the carbonyl source and reductant in a continuous-flow reactor, offering significant safety and efficiency advantages over traditional batch processes [1].

Optimized Reaction Parameters Table

The following table summarizes the key parameters for the continuous-flow synthesis [1].

| Parameter | Specification |

|---|---|

| Catalyst | Palladium acetate (Pd(OAc)₂) |

| Catalyst Loading | 1 mol% or below |

| Ligand | cataCXium A |

| Ligand Loading | 3 mol% or below |

| Base | Tetramethylethylenediamine (TMEDA) |

| Pressure | 12 bar |

| Reaction Temperature | 120 °C |

| Syngas Ratio (CO/H₂) | 1 : 3 |

| Residence Time | 45 minutes |

Experimental Workflow Diagram

The diagram below outlines the reactor setup and experimental workflow.

Step-by-Step Protocol

- Solution Preparation: In an inert atmosphere glove box, prepare the liquid reaction mixture. This typically involves dissolving the aryl bromide substrate, Pd(OAc)₂ catalyst, cataCXium A ligand, and TMEDA base in a suitable anhydrous solvent (e.g., toluene or a toluene/dioxane mixture) [1].

- Reactor Setup and Priming:

- Load the liquid solution into the sample loop of an HPLC pump.

- Connect the CO and H₂ gas cylinders to their respective mass flow controllers (MFCs).

- Purge the entire flow system with an inert gas (e.g., N₂) to ensure an oxygen-free environment.

- Prime the liquid pump and tubing with the reaction solution.

- Reaction Execution:

- Start the liquid pump and set the MFCs to deliver CO and H₂ at the precise stoichiometric ratio (1:3) to achieve a system pressure of 12 bar.

- Activate the heating block to maintain the reactor at 120°C.

- Allow the system to stabilize under these conditions. The reaction mixture will have a residence time of approximately 45 minutes within the heated reactor coil.

- Product Collection and Work-up:

- The reaction mixture exits through a back-pressure regulator (BPR) and a cooling loop before being collected in the product vessel.

- After collection, the crude product can be concentrated under reduced pressure.

- Purify the resulting aryl aldehyde using standard techniques such as column chromatography or recrystallization [1].

Key Application Notes for Researchers

- Safety is Paramount: This procedure involves handling toxic carbon monoxide and highly flammable hydrogen gas. The continuous-flow setup significantly enhances safety by limiting the inventory of pressurized gases. All operations must be conducted in a well-ventilated fume hood, and equipment should be rated for the required pressures [1].

- Advantages of Flow Chemistry: This method exemplifies key benefits of flow processing for chemical synthesis, including improved heat and mass transfer (especially for gas-liquid reactions), precise control over reaction parameters (temperature, pressure, residence time), and inherent scalability from laboratory to production scale [2].

- Adapting the Protocol for this compound: To target this compound, you would need to identify an appropriate aryl bromide precursor. A likely candidate is 2-bromoacetophenone. The feasibility and reaction optimization using this specific substrate would need to be empirically determined, potentially adjusting parameters like temperature, catalyst loading, and gas ratio.

References

Proposed Continuous Flow Protocol for 2-Acetylbenzaldehyde Transformations

This protocol outlines a continuous flow system for the ammoxidation of 2-Acetylbenzaldehyde, a reaction of high importance in pharmaceutical intermediate synthesis. The method adapts a batch ammoxidation process using a bio-sourced Fe₃O₄ catalyst [1] to a continuous flow regime, drawing on principles from a reported continuous aldehyde reduction [2]. The goal is to achieve efficient conversion to 2-Acetylbenzonitrile with improved control and scalability.

Reagents and Materials

- Catalyst: Biosynthesized Fe₃O₄@PPE nanoparticles (NPs), prepared from Punica granatum L. (pomegranate) fruit peel extract [1].

- Substrate: this compound.

- Solvent: Anhydrous Ethanol (EtOH).

- Nitrogen Source: Aqueous Ammonia (NH₃·H₂O, 28-30%).

- Oxidant: Oxygen (O₂) gas or air.

- Equipment: Two syringe or HPLC pumps, a heated fixed-bed reactor (e.g., stainless steel or PFA tube) packed with catalyst, T-mixers, pressure regulators, and a back-pressure regulator (BPR).

Catalyst Synthesis and Packing

- Synthesis of Fe₃O₄@PPE NPs: Follow the green synthesis method [1]. Briefly, mix 10 mL of aqueous pomegranate peel extract with 0.1 g of FeSO₄·7H₂O at room temperature. The immediate appearance of a black color indicates nanoparticle formation. Recover the NPs by centrifugation, wash thoroughly with deionized water and ethanol, and dry.

- Reactor Packing: The synthesized catalyst is mixed with inert silica sand or similar material to create a packed-bed reactor, ensuring minimal pressure drop and efficient contact between reactants and catalyst.

Continuous Flow Setup and Procedure

The general workflow for the continuous ammoxidation process is as follows:

- Step A - Solution Preparation: Prepare a solution of this compound (1.0 M) in anhydrous EtOH.

- Step B - System Priming: Load the substrate solution and aqueous ammonia into separate syringes. Pump the solutions through the system separately to prime the lines and fill the reactor with solvent. Set the system temperature to 60 °C.

- Step C - Reaction Initiation: Initiate the flow of both substrate and ammonia streams. Introduce O₂ gas at a controlled pressure. The reaction mixture is held in the heated reactor for a specific residence time.

- Step D - Product Collection and Processing: The output mixture is passed through a BPR to maintain pressure and collected. The crude product is extracted with ethyl acetate, and the organic layer is dried over anhydrous Na₂SO₄. The catalyst remains in the packed bed for reuse.

Analytical Monitoring and Catalyst Recycling

- Reaction Monitoring: Analyze the product stream by Thin-Layer Chromatography (TLC), GC-FID, or LC-MS to determine conversion and selectivity.

- Catalyst Recycling: After a reaction cycle, the catalyst can be regenerated by washing the packed bed with fresh ethanol. The catalyst's stability can be assessed over multiple operational cycles [1].

Summary of Reaction Parameters and Outcomes

Based on the analogous batch process [1], the following optimized conditions and expected outcomes are projected for the continuous flow system.

Table 1: Optimized Reaction Conditions for Ammoxidation

| Parameter | Specification |

|---|---|

| Catalyst | Fe₃O₄@PPE NPs (40 mg in batch) |

| Catalyst Loading | To be optimized for packed bed |

| Temperature | 60 °C |

| Solvent | Ethanol (EtOH) |

| Atmosphere | O₂ (1 atm) |

| Residence Time | To be optimized (e.g., 30-120 min) |

Table 2: Expected Outcomes and Catalyst Performance

| Metric | Expected Outcome / Measurement |

|---|---|

| Primary Product | 2-Acetylbenzonitrile |

| Conversion | >95% (projected from batch) |

| Selectivity | To be determined analytically |

| Catalyst Stability | Stable for ≥5 cycles (projected) |

| Space-Time Yield | To be calculated based on flow rate |

Critical Experimental Considerations & Troubleshooting

- Handling of this compound: This molecule contains both aldehyde and ketone functional groups. The Fe₃O₄@PPE catalyst has shown a degree of chemoselectivity in analogous reactions, but this must be confirmed for this specific case [1].

- Residence Time Distribution: In continuous flow, achieving a narrow residence time distribution is critical for uniform product quality. The reactor packing quality and flow rates must be carefully controlled.

- Gas-Liquid Mixing: Efficient mixing of the O₂ gas stream with the liquid phase is essential for the reaction. The system may require a static mixer or a specific reactor design to ensure mass transfer is not a limiting factor.

- Safety Considerations: Standard safety protocols for pressurized systems, handling of oxygen, and the use of organic solvents and ammonia must be strictly followed.

References

Application Note: Synthesis of Isotopic Isoindolinones

A primary application of 2-acetylbenzaldehyde is in the atroposelective synthesis of isotopic isoindolinones, complex structures relevant to drug discovery [1]. These products bear both central and axial chirality, a valuable feature for developing new pharmaceutical agents.

This method, catalyzed by a chiral phosphoric acid (CPA), is a [4+1] annulation reaction between a ketoaldehyde (like this compound) and a 1H-indol-1-amine [1]. A key advantage is the straightforward incorporation of stable isotopes (Deuterium, D, or Oxygen-18, 18O) using isotopic water (D₂O or H₂¹⁸O) directly into the chiral products, which can improve the metabolic properties of drug candidates [1].

Experimental Protocol: Atroposelective [4+1] Annulation [1]

- Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add This compound (1a) (0.2 mmol, 2.0 equiv) and 2-(phenylsulfonyl)-1H-indol-1-amine (2a) (0.1 mmol, 1.0 equiv).

- Catalyst and Solvent Addition: Add the chiral phosphoric acid catalyst (CPA4) (10 mol%) and anhydrous toluene (1.0 mL).

- Reaction Execution: Stir the reaction mixture at 35°C for 24 hours.

- Isotopic Labeling (Optional): For isotopic incorporation, include D₂O or H₂¹⁸O (as a source of the isotope) in the reaction mixture alongside the other components.

- Reaction Work-up: After completion (monitored by TLC), the reaction mixture is directly concentrated under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the desired isoindolinone product 3a.

The protocol yields the product in 91% yield, 94% enantiomeric excess (ee), and >20:1 diastereomeric ratio (dr) under optimized conditions [1].

Reaction Optimization Data

Extensive optimization identified CPA4 in toluene at 35°C as the ideal catalytic system [1]. The table below summarizes key results from the catalyst screening.

| Catalyst | Solvent | Enantiomeric Excess (ee %) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| CPA1 | Toluene | 73 | 89 | 3:1 |

| CPA4 | Toluene | 94 | 91 | >20:1 |

| CPA4 | CH₂Cl₂ | 91 | 91 | >20:1 |

| CPA4 | EtOAc | 80 | 44 | 10:1 |

| CPA4 (5 mol%) | Toluene | 83 | 66 | 16:1 |

Substrate Scope and Performance

The reaction tolerates a variety of substituents on the indol-1-amine component [1]. The following table shows selected examples of synthesized isoindolinones.

| Product | R | Yield (%) | ee (%) | dr |

|---|---|---|---|---|

| 3b | 3-Methyl | 80 | 94 | >20:1 |

| 3c | 3-Phenyl | 62 | 86 | >20:1 |

| 3f | 5-Methoxy | 88 | 96 | >20:1 |

| 3h | 5-Bromo | 85 | 95 | >20:1 |

| 3l | 6-Fluoro | 82 | 80 | 10:1 |

| 3n | Ts (instead of SO₂Ph) | 85 | 92 | >20:1 |

Mechanism and Workflow

The reaction proceeds through a cascade mechanism. The chiral phosphoric acid catalyst plays a dual role in activating substrates and stereocontrol [1].

Key Advantages and Considerations

This protocol offers several key advantages for synthetic and medicinal chemistry applications [1]:

- High Stereoselectivity: Delivers products with excellent enantiomeric excess and diastereomeric ratio.

- Isotope Incorporation: Provides a straightforward path to deuterated and 18O-labeled chiral molecules using isotopic water.

- Complex Molecule Synthesis: Efficiently builds architecturally complex isoindolinones bearing multiple chiral elements.

When planning experiments, note that the phenylsulfonyl group on the indole nitrogen is crucial for high stereocontrol; its replacement with a hydrogen atom significantly reduces yield and enantioselectivity [1].

References

2-Acetylbenzaldehyde handling and storage

Application Notes

2-Acetylbenzaldehyde is a versatile compound in organic synthesis and drug development. Its structure features both aldehyde and ketone functional groups on an aromatic ring, making it a valuable building block for constructing complex molecules [1].

Chemical Property Overview

The table below summarizes the key physical and chemical properties of this compound that are critical for its handling and application in the laboratory [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 24257-93-0 [3] [1] [2] |

| Molecular Formula | C₉H₈O₂ [3] [1] [2] |

| Molecular Weight | 148.16 g/mol [3] [1] [2] |

| Melting Point | 39-43 °C (lit.) [2] |

| Boiling Point | 268.8 ± 23.0 °C (Predicted) [2] |

| Flash Point | >230 °F [2] |

| Physical Form | Crystalline solid [2] |

| Storage Temperature | 2-8°C [2] |

| Storage Atmosphere | Stored under nitrogen [2] |

Primary Research Applications